3-(3-Thienyloxy)propanol

Description

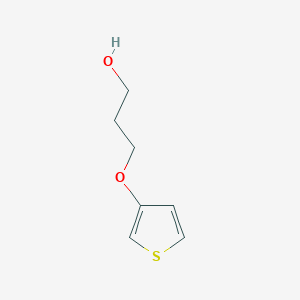

3-(3-Thienyloxy)propanol is a propanol derivative featuring a thiophene ring (a five-membered aromatic ring with one sulfur atom) attached via an ether linkage at the third carbon of the propanol chain. Thienyl-containing compounds are often explored in pharmaceuticals and materials science due to their electronic properties and bioactivity .

Properties

Molecular Formula |

C7H10O2S |

|---|---|

Molecular Weight |

158.22 g/mol |

IUPAC Name |

3-thiophen-3-yloxypropan-1-ol |

InChI |

InChI=1S/C7H10O2S/c8-3-1-4-9-7-2-5-10-6-7/h2,5-6,8H,1,3-4H2 |

InChI Key |

JWMMFOHHYNLJEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1OCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Aromatic Ether Propanols

Example Compounds :

- 3-(2-Naphthoxy)propanol (): Synthesized by reacting 2-naphthol with 3-chloropropanol under basic conditions, followed by mesylation and substitution .

- 3-Phenoxy-1,2-propanediol (): A diol with a phenoxy group, offering higher hydrophilicity due to two hydroxyl groups.

Key Differences :

- Synthesis: 3-(2-Naphthoxy)propanol requires multi-step substitution, whereas 3-Phenoxy-1,2-propanediol may involve simpler etherification due to its diol structure.

- Applications: Naphthoxy derivatives are used in antibacterial agents (e.g., FtsZ inhibitors), while diols like 3-Phenoxy-1,2-propanediol serve as solvents or intermediates in polymer chemistry .

Thienyl-Containing Propanols

Example Compounds :

- 3-[3-(2-Thienyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-propanol (): Combines a thienyl group with a heterocyclic pyrazolopyrimidine core, likely used in kinase inhibitors or anticancer agents.

Key Differences :

Alkyl/Alkoxy Propanols

Example Compounds :

Key Differences :

- Physical Properties: Tripropylene glycol (MW: 192.21 g/mol) has a higher boiling point (>200°C) compared to 3-propoxy-1-propanol (simpler structure, lower MW).

- Functionality: Linear ethers like 3-propoxy-1-propanol are less viscous than branched polyethers .

Fluorinated Propanols

Example Compound :

- 3-(Perfluorooctyl)propanol (): Features a perfluorinated chain, imparting extreme hydrophobicity and thermal stability (melting point: 42°C, boiling point: 106°C).

Key Differences :

Functional Group Variants

Example Compound :

- 3-(2-Thienyl)propanoic Acid (): Replaces the hydroxyl group with a carboxylic acid, increasing acidity (pKa ~4-5) and enabling coordination chemistry.

Key Differences :

- Reactivity: The carboxylic acid group facilitates salt formation or esterification, unlike the alcohol group in 3-(3-Thienyloxy)propanol.

- Biological Activity: Propanoic acid derivatives are common in NSAIDs or enzyme inhibitors .

Data Tables

Table 1: Structural and Physical Comparison

| Compound | Molecular Formula | Functional Groups | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| 3-(2-Naphthoxy)propanol | C₁₃H₁₄O₂ | Ether, Alcohol | ~250 (estimated) | Antibacterial agents |

| 3-(Perfluorooctyl)propanol | C₁₁H₅F₁₇O | Fluorocarbon, Alcohol | 106 | Surfactants, Coatings |

| Tripropylene Glycol | C₉H₂₀O₄ | Polyether, Diol | >200 | Cosmetics, Solvents |

| 3-(2-Thienyl)propanoic Acid | C₇H₈O₂S | Thienyl, Carboxylic Acid | N/A | Pharmaceutical intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.